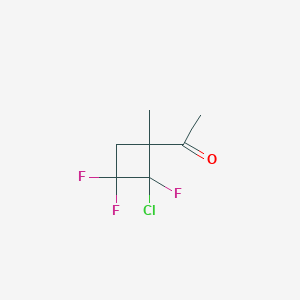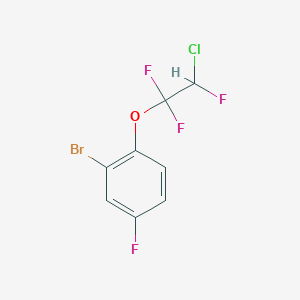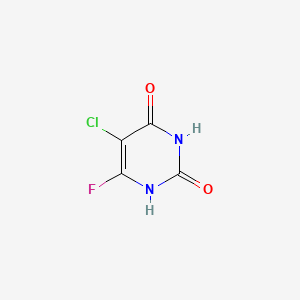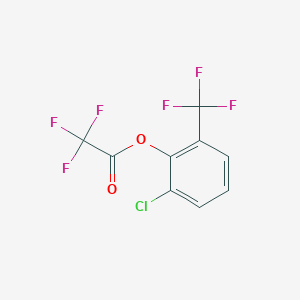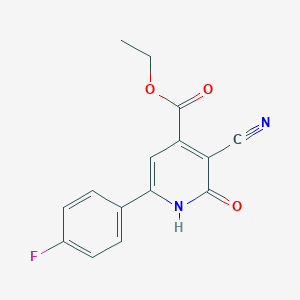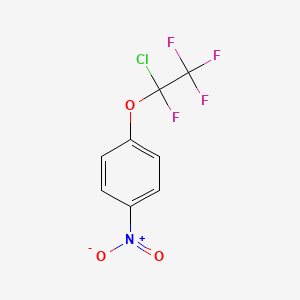![molecular formula C11H12F4O3 B6313170 4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 1858257-08-5](/img/structure/B6313170.png)
4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene, also known as 4-Methylenedioxyethyl-1,1,2,2-tetrafluoroethoxybenzene (4-MDE-TFEB), is a novel fluorinated aromatic compound with a broad range of applications. It is a derivative of benzene with a methylenedioxy group and 1,1,2,2-tetrafluoroethoxy group attached to the benzene ring. 4-MDE-TFEB has a unique combination of properties that make it suitable for a variety of applications, including in organic synthesis, drug discovery, and materials science.
Scientific Research Applications
4-MDE-TFEB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize a range of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in drug discovery and materials science, as well as in research on the mechanism of action of drugs and other compounds.
Mechanism of Action
The mechanism of action of 4-MDE-TFEB is not fully understood. However, it is believed to involve the formation of a covalent bond between the methylenedioxy group and the 1,1,2,2-tetrafluoroethoxy group, which results in a stable, non-reactive product. This covalent bond is believed to be responsible for the unique properties of 4-MDE-TFEB, such as its high solubility in organic solvents and its low reactivity with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MDE-TFEB are not well-understood. However, it has been shown to have some anti-inflammatory and antioxidant properties in animal studies. It has also been shown to have some anti-microbial activity, although further research is needed to better understand its effects on human health.
Advantages and Limitations for Lab Experiments
The main advantages of using 4-MDE-TFEB in laboratory experiments include its high solubility in organic solvents, its low reactivity with other compounds, and its low cost. However, it is important to note that 4-MDE-TFEB is a highly toxic compound and should be handled with care.
Future Directions
There are several potential future directions for research on 4-MDE-TFEB. These include further research into its biochemical and physiological effects, its mechanism of action, and its potential applications in drug discovery and materials science. Additionally, further research into its synthesis methods and its use in organic synthesis could lead to the development of new and improved synthetic routes. Finally, research into the safety and toxicity of 4-MDE-TFEB could lead to improved safety protocols for its use in laboratory experiments.
Synthesis Methods
4-MDE-TFEB can be synthesized using a variety of methods. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of 4-MDE-TFEB with an alkylating agent such as an alkyl halide. Other methods include the Suzuki-Miyaura coupling reaction and the Ullmann reaction.
properties
IUPAC Name |
1-(ethylperoxymethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4O3/c1-2-16-17-7-8-3-5-9(6-4-8)18-11(14,15)10(12)13/h3-6,10H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKCNQFHXBTBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOOCC1=CC=C(C=C1)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

